3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride
Overview
Description
3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride is a synthetic compound belonging to the class of piperidine derivatives. It is characterized by its molecular formula C15H24ClNO and a molecular weight of 269.81 g/mol . This compound is typically found as a white crystalline powder that is soluble in water and ethanol.
Preparation Methods
The synthesis of 3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-isopropylbenzyl chloride with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. These optimizations might include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride can be compared with other piperidine derivatives, such as:
4-Benzylpiperidine: Similar in structure but lacks the isopropyl group, leading to different chemical and biological properties.
4-Methylpiperidine: Another derivative with distinct properties due to the presence of a methyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity .
Properties
IUPAC Name |
3-[(4-propan-2-ylphenyl)methoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12(2)14-7-5-13(6-8-14)11-17-15-4-3-9-16-10-15;/h5-8,12,15-16H,3-4,9-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNQWVZHPUMDEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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